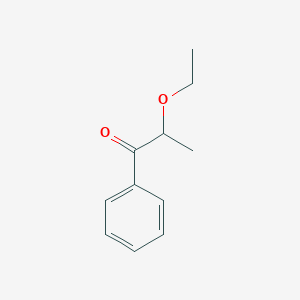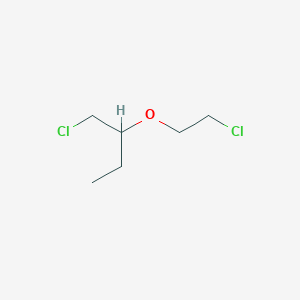
Butane, 1-chloro-2-(2-chloroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 1-chloro-2-(2-chloroethoxy)- is an organic compound with the molecular formula C6H12Cl2O It is a chlorinated ether, which means it contains both chlorine and ether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1-chloro-2-(2-chloroethoxy)- typically involves the reaction of butane with chlorine and ethylene oxide under controlled conditions. The process can be summarized as follows:
Chlorination of Butane: Butane is reacted with chlorine gas in the presence of UV light or a radical initiator to produce 1-chlorobutane.
Reaction with Ethylene Oxide: The 1-chlorobutane is then reacted with ethylene oxide in the presence of a base, such as sodium hydroxide, to form Butane, 1-chloro-2-(2-chloroethoxy)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Using continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Butane, 1-chloro-2-(2-chloroethoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Alcohols: Formed from nucleophilic substitution reactions.
Alkenes: Formed from elimination reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Butane, 1-chloro-2-(2-chloroethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butane, 1-chloro-2-(2-chloroethoxy)- involves its reactivity with various nucleophiles and bases. The chlorine atoms act as leaving groups, allowing for nucleophilic substitution and elimination reactions. The ether group can also participate in oxidation reactions, leading to the formation of carbonyl compounds. These reactions are facilitated by the molecular structure of the compound, which allows for the formation of stable intermediates and transition states.
Comparación Con Compuestos Similares
Similar Compounds
Butane, 1-chloro-2,2-dimethyl-: Another chlorinated butane derivative with different substitution patterns.
2-Butene, 1-chloro-: A chlorinated butene with a similar molecular structure but different reactivity due to the presence of a double bond.
Butane, 2-chloro-: A simpler chlorinated butane with only one chlorine atom.
Uniqueness
Butane, 1-chloro-2-(2-chloroethoxy)- is unique due to the presence of both chlorine and ether functional groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propiedades
Número CAS |
52250-78-9 |
|---|---|
Fórmula molecular |
C6H12Cl2O |
Peso molecular |
171.06 g/mol |
Nombre IUPAC |
1-chloro-2-(2-chloroethoxy)butane |
InChI |
InChI=1S/C6H12Cl2O/c1-2-6(5-8)9-4-3-7/h6H,2-5H2,1H3 |
Clave InChI |
NKQDANWNIOOXHC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





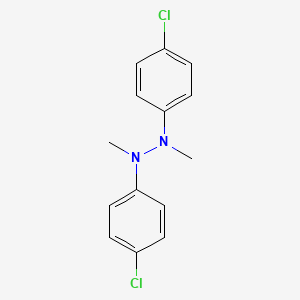
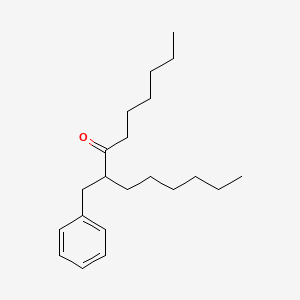

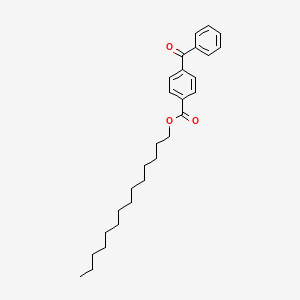
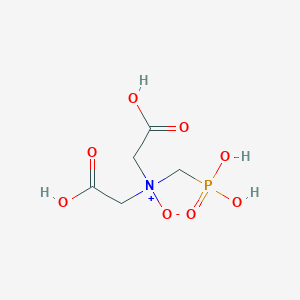
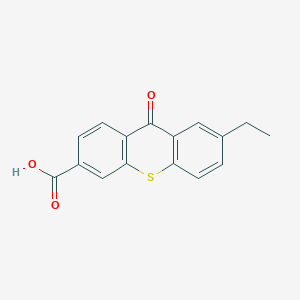


![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)

